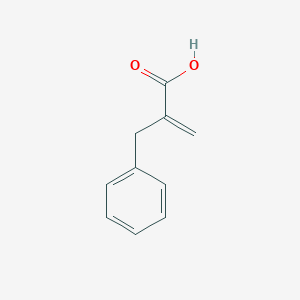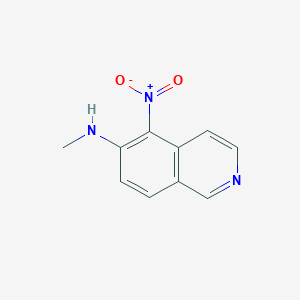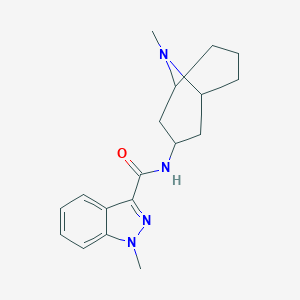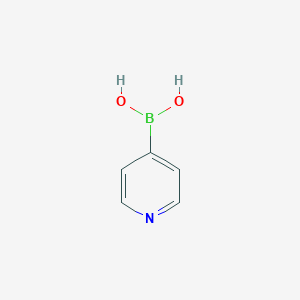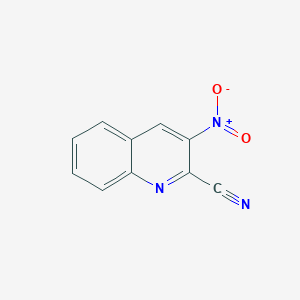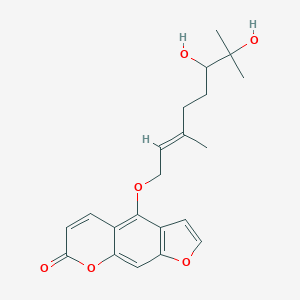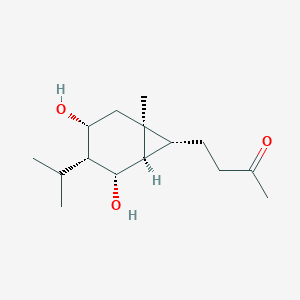
Echinaxanthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinaxanthol is a natural compound that is found in various plants, including Echinacea purpurea. It is a member of the xanthophyll family, which is a group of oxygenated carotenoids that possess antioxidant properties. Echinaxanthol has gained significant attention in recent years due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of Echinaxanthol is not fully understood. However, it is believed to exert its therapeutic effects through its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Echinaxanthol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to improve cardiovascular health by reducing oxidative stress and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Echinaxanthol in lab experiments include its natural origin, low toxicity, and potential therapeutic benefits. However, the limitations include its low solubility in water and the need for large quantities of the compound for experiments.
Orientations Futures
There are several future directions for research on Echinaxanthol. These include investigating its potential as a therapeutic agent for cancer, autoimmune diseases, and cardiovascular diseases. Further research is also needed to understand its mechanism of action and to improve its solubility in water.
Conclusion
Echinaxanthol is a natural compound that possesses antioxidant, anti-inflammatory, and immunomodulatory properties. It has the potential to be a therapeutic agent for various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to improve its solubility in water.
Méthodes De Synthèse
Echinaxanthol can be synthesized by extracting it from Echinacea purpurea or by chemical synthesis. The extraction method involves the use of solvents to extract the compound from the plant material. The chemical synthesis method involves the use of various chemical reactions to synthesize the compound.
Applications De Recherche Scientifique
Echinaxanthol has been extensively studied for its potential therapeutic benefits. It has been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
102341-43-5 |
|---|---|
Nom du produit |
Echinaxanthol |
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
4-[(1S,3R,4R,5S,6R,7R)-3,5-dihydroxy-1-methyl-4-propan-2-yl-7-bicyclo[4.1.0]heptanyl]butan-2-one |
InChI |
InChI=1S/C15H26O3/c1-8(2)12-11(17)7-15(4)10(6-5-9(3)16)13(15)14(12)18/h8,10-14,17-18H,5-7H2,1-4H3/t10-,11-,12-,13+,14-,15+/m1/s1 |
Clé InChI |
ZZIAFVLVIODAMJ-LACSLYJWSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@H](C[C@]2([C@@H]([C@H]2[C@@H]1O)CCC(=O)C)C)O |
SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |
SMILES canonique |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
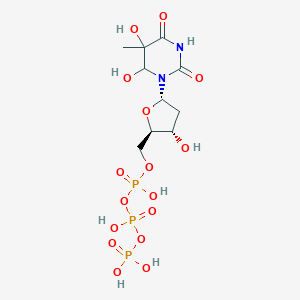
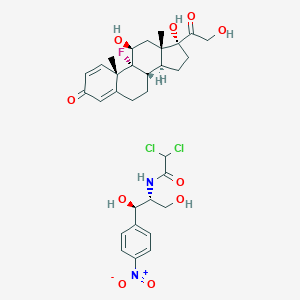
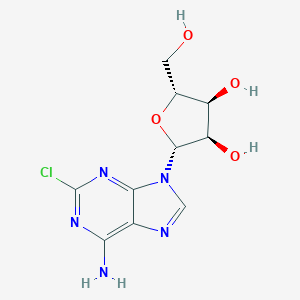
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
